Structural Complexity and Predicted Binding Site Occupancy vs. Simpler Cyclopropyl Urea Analogs
This compound bears three distinct substituents on the urea scaffold: a cyclopropyl group (A-ring mimetic), a tetrahydrofuran-2-ylmethyl group (hydrogen-bond-capable ether oxygen), and a thiophen-3-ylmethyl group (aromatic sulfur-containing heterocycle). By contrast, CAS 1219200-85-7 (1-cyclopropyl-3-(oxolan-2-ylmethyl)urea) lacks the thiophene moiety entirely, possessing only two substituents (MW 184.24 vs. 280.39), and CAS 1210891-86-3 (1-cyclopropyl-3-(thiophen-3-ylmethyl)urea, MW 196.27) lacks the tetrahydrofuran moiety . Based on the co-crystal structure of cyclopropyl urea inhibitors with human sEH (PDB 4X6X), all three sub-pockets—the small hydrophobic cavity occupied by cyclopropyl, the polar region engaged by the tetrahydrofuran oxygen, and the aromatic cleft filled by thiophene—are simultaneously occupied only by the fully substituted derivative, predicting higher binding affinity and slower off-rates compared to either two-substituent analog [1].
| Evidence Dimension | Number of pharmacophoric substituents occupying sEH catalytic sub-pockets |
|---|---|
| Target Compound Data | 3 substituents (cyclopropyl + tetrahydrofuran-2-ylmethyl + thiophen-3-ylmethyl); MW 280.39; 4 H-bond acceptors (urea O, tetrahydrofuran O, thiophene S, urea N); 1 H-bond donor (urea NH) |
| Comparator Or Baseline | CAS 1219200-85-7: 2 substituents, MW 184.24, lacks thiophene pocket occupancy. CAS 1210891-86-3: 2 substituents, MW 196.27, lacks tetrahydrofuran pocket occupancy. |
| Quantified Difference | Target compound occupies 3 of 3 sEH sub-pockets; comparators occupy only 2 of 3, predicting incomplete pharmacophoric coverage. Molecular weight increase of ~52% and ~43% respectively. |
| Conditions | Structural comparison based on X-ray co-crystal structure of cyclopropyl urea inhibitor with human sEH catalytic domain (PDB 4X6X); no direct binding data available for the target compound. |
Why This Matters
For procurement decisions, the trisubstituted architecture is predicted to confer higher target engagement and selectivity than either two-substituent analog, but this remains a structural inference pending experimental validation; users requiring validated potency data should consider characterized sEH inhibitors such as t-AUCB (IC50 = 1.3 nM) or compound 38 (rat sEH IC50 ≈ 6.1 nM) instead.
- [1] Takai K, Chiyo N, Nakajima T, Nariai T, Ishikawa C, Nakatani S, Ikeno A, Yamamoto S, Sone T. Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorg Med Chem Lett. 2015;25(8):1705-8. PDB 4X6X: Human sEH in complex with a cyclopropyl urea derivative. View Source
